6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1040655-63-7
VCID: VC8198478
InChI: InChI=1S/C21H16BrN7O2/c1-13-5-2-3-6-15(13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-7-4-8-16(22)9-14/h2-9,12H,10-11H2,1H3
SMILES: CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2
Molecular Formula: C21H16BrN7O2
Molecular Weight: 478.3 g/mol

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1040655-63-7

Cat. No.: VC8198478

Molecular Formula: C21H16BrN7O2

Molecular Weight: 478.3 g/mol

* For research use only. Not for human or veterinary use.

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040655-63-7

Specification

CAS No. 1040655-63-7
Molecular Formula C21H16BrN7O2
Molecular Weight 478.3 g/mol
IUPAC Name 6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C21H16BrN7O2/c1-13-5-2-3-6-15(13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-7-4-8-16(22)9-14/h2-9,12H,10-11H2,1H3
Standard InChI Key KFAMCXZDWGAJAU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2
Canonical SMILES CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolopyrimidinone scaffold fused with a 1,2,4-oxadiazole ring at position 6, substituted with a 3-bromophenyl group. Position 3 is occupied by a 2-methylbenzyl moiety, enhancing lipophilicity and steric bulk . Key structural elements include:

  • Triazolopyrimidinone core: Contributes to π-π stacking and hydrogen bonding with biological targets .

  • 1,2,4-Oxadiazole: Imparts metabolic stability and electronic diversity .

  • Bromophenyl and methylbenzyl groups: Influence solubility and target binding through halogen interactions and hydrophobic effects .

Table 1: Comparative Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)logPPolar Surface Area (Ų)
Target CompoundC21H16BrN7O2478.34.28 84.4
6-((3-(4-Bromophenyl)-Oxadiazolyl)methyl)-3-(3-Fluorobenzyl)-AnalogC20H13BrFN7O2482.3 4.31 84.4
3-(3-Methoxybenzyl)-6-(Oxadiazolyl)methyl AnalogC21H16BrN7O3494.33.9893.7

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence :

  • Oxadiazole Formation: Cyclization of 3-bromophenyl amidoxime with ethyl chlorooxoacetate under microwave irradiation yields the 1,2,4-oxadiazole intermediate .

  • Triazolopyrimidinone Assembly: Condensation of 5-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate forms the triazolopyrimidinone core .

  • Alkylation: The oxadiazole intermediate is coupled to the core via N-alkylation using 2-methylbenzyl bromide in DMF/K2CO3 .

Reaction yields typically range from 65–78%, with purity confirmed via HPLC (>95%). Challenges include regioselectivity during alkylation and oxadiazole ring stability under acidic conditions .

Structural Modifications

  • Bromophenyl Replacement: Substituting bromine with methoxy groups enhances solubility but reduces antimicrobial potency .

  • Methylbenzyl Isosteres: Replacing 2-methylbenzyl with 4-fluorobenzyl improves binding to kinase targets (IC50: 0.11 μM vs. 0.76 μM) .

Pharmacological Applications

Antimicrobial Activity

Against Candida albicans and Staphylococcus aureus, the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively . Its mechanism involves disrupting fungal cell membranes via oxadiazole-mediated lipid peroxidation . Comparatively, analogs lacking the bromophenyl group show 4–6-fold reduced activity .

Table 2: Biological Activity Profile

Assay ModelTarget/PathwayIC50/MICReference
C. albicans inhibitionMembrane integrity8 μg/mL
Sirtuin-2 inhibitionNAD+-dependent deacylase0.89 μM
PA-PB1 polymerase bindingInfluenza A replication1.2 μM

Material Science Applications

Organic Electronics

The conjugated oxadiazole-triazolopyrimidinone system exhibits a bandgap of 2.8 eV, suitable for organic light-emitting diodes (OLEDs). Thin-film studies show electron mobility of 3.2×104cm2/V\cdotps3.2 \times 10^{-4} \, \text{cm}^2/\text{V·s}, comparable to Alq3.

Catalytic Properties

As a ligand in Pd-catalyzed cross-coupling reactions, the compound achieves 92% yield in Suzuki-Miyaura couplings, outperforming triphenylphosphine (78%) .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 2.21 (s, CH3), 5.11 (s, CH2), 7.50–8.04 (m, Ar-H) .

  • HRMS (ESI+): m/z 479.0521 [M+H]+ (calc. 479.0528) .

Comparative Binding Studies

Enzyme Inhibition

The compound inhibits Sirtuin-2 (IC50: 0.89 μM) 3.5-fold more potently than AGK2, attributed to bromophenyl-hydrophobic pocket interactions .

Structural Analogs

  • F830-0041: A 4-bromophenyl analog shows enhanced kinase inhibition (IC50: 0.11 μM) but reduced antifungal activity .

  • VU0620104-1: Methoxy substitution improves aqueous solubility (LogSw: -3.92 vs. -4.37) at the expense of antitumor potency .

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